![molecular formula C22H20ClNO3 B14352730 N-[3-Chloro-4-(2-ethoxyphenoxy)phenyl]-2-phenylacetamide CAS No. 98185-03-6](/img/structure/B14352730.png)
N-[3-Chloro-4-(2-ethoxyphenoxy)phenyl]-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-Chloro-4-(2-ethoxyphenoxy)phenyl]-2-phenylacetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro-substituted phenyl ring, an ethoxyphenoxy group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Chloro-4-(2-ethoxyphenoxy)phenyl]-2-phenylacetamide typically involves the following steps:
Formation of the Ethoxyphenoxy Intermediate: The initial step involves the reaction of 2-ethoxyphenol with a suitable halogenating agent to form 2-ethoxyphenoxy halide.
Coupling with Chloro-substituted Phenyl Ring: The 2-ethoxyphenoxy halide is then reacted with 3-chloro-4-aminophenol under appropriate conditions to form the intermediate N-[3-Chloro-4-(2-ethoxyphenoxy)phenyl]amine.
Acylation: The final step involves the acylation of the intermediate with phenylacetyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-Chloro-4-(2-ethoxyphenoxy)phenyl]-2-phenylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenylacetamide moiety can undergo oxidation or reduction reactions, leading to the formation of corresponding amine or carboxylic acid derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Hydrolysis: Formation of the corresponding amine and carboxylic acid.
Scientific Research Applications
N-[3-Chloro-4-(2-ethoxyphenoxy)phenyl]-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-Chloro-4-(2-ethoxyphenoxy)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[3-Chloro-4-(2-methoxyphenoxy)phenyl]-2-phenylacetamide: Similar structure with a methoxy group instead of an ethoxy group.
N-[3-Chloro-4-(2-ethoxyphenoxy)phenyl]-2-phenylpropionamide: Similar structure with a propionamide moiety instead of an acetamide moiety.
Uniqueness
N-[3-Chloro-4-(2-ethoxyphenoxy)phenyl]-2-phenylacetamide is unique due to the presence of both the ethoxyphenoxy group and the phenylacetamide moiety. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
98185-03-6 |
|---|---|
Molecular Formula |
C22H20ClNO3 |
Molecular Weight |
381.8 g/mol |
IUPAC Name |
N-[3-chloro-4-(2-ethoxyphenoxy)phenyl]-2-phenylacetamide |
InChI |
InChI=1S/C22H20ClNO3/c1-2-26-20-10-6-7-11-21(20)27-19-13-12-17(15-18(19)23)24-22(25)14-16-8-4-3-5-9-16/h3-13,15H,2,14H2,1H3,(H,24,25) |
InChI Key |
NNKKIPQUYVUGGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(C=C(C=C2)NC(=O)CC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


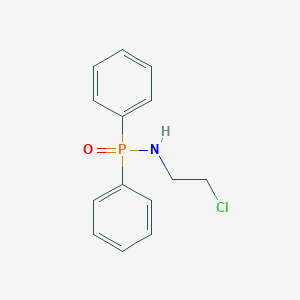
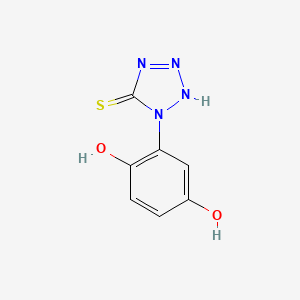


![4-Bromo-3-methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14352673.png)

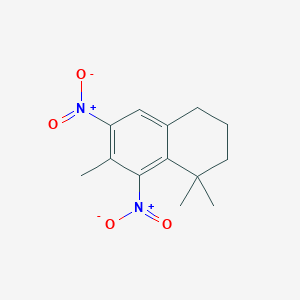
![5-Methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14352689.png)
![Ethyl 3-[(quinazolin-4-yl)sulfanyl]propanoate](/img/structure/B14352692.png)

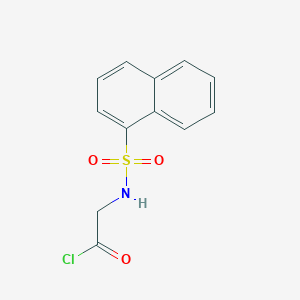
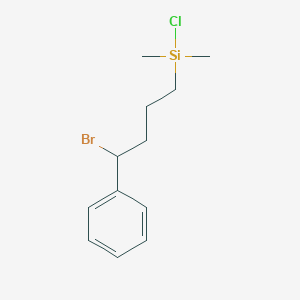
![3-[(1,3-Dichloropropan-2-YL)oxy]propane-1,2-diol](/img/structure/B14352721.png)

